N-(4-fluorophenyl)butanamide
CAS No.:
Cat. No.: VC0968541
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | N-(4-fluorophenyl)butanamide |
| Standard InChI | InChI=1S/C10H12FNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) |
| Standard InChI Key | BIWQQFGZTRYRFG-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC=C(C=C1)F |
| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)F |
Introduction
Chemical Structure and Properties
N-(4-fluorophenyl)butanamide, also known as Butanamide, N-(4-fluorophenyl)-, is characterized by its molecular formula C10H12FNO and a molecular weight of 181.2068 . The compound consists of a butanamide backbone with a 4-fluorophenyl group attached to the nitrogen atom, forming an amide bond.
The compound's structural identity is defined by its IUPAC Standard InChI: InChI=1S/C10H12FNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) . This specific arrangement gives the molecule unique chemical and physical properties.
Physical Properties
N-(4-fluorophenyl)butanamide typically exists as a crystalline solid at room temperature. The presence of the amide functional group enables hydrogen bonding, which significantly influences its physical properties such as melting point, solubility characteristics, and crystal structure.
Spectroscopic Identification
Table 1: Key Spectroscopic Features of N-(4-fluorophenyl)butanamide
| Spectroscopic Method | Expected Key Features |
|---|---|
| 1H-NMR | Signals for butyl chain protons (0.9-2.5 ppm), amide proton (6.5-8.5 ppm), and aromatic protons (6.8-7.8 ppm) |
| 19F-NMR | Signal for aromatic fluorine (typically around -115 ppm) |
| IR Spectroscopy | N-H stretching (~3300 cm-1), C=O stretching (1640-1690 cm-1), C-F stretching (~1200 cm-1) |
| Mass Spectrometry | Molecular ion peak at m/z 181, corresponding to molecular weight |
Synthesis Methods
Traditional Synthesis Routes
The most straightforward synthesis route for N-(4-fluorophenyl)butanamide involves the reaction of 4-fluoroaniline with butanoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism, similar to the preparation of related compounds like 2-chloro-N-(4-fluorophenyl)butanamide.
A typical synthesis procedure would involve:
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Dissolving 4-fluoroaniline in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
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Adding a base such as triethylamine to neutralize the hydrogen chloride produced
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Dropwise addition of butanoyl chloride at controlled temperature (0-25°C)
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Purification by recrystallization or column chromatography
Alternative Synthesis Approaches
Modern approaches to synthesizing N-(4-fluorophenyl)butanamide may include:
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Direct coupling of butanoic acid with 4-fluoroaniline using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Enzymatic synthesis using lipases or other biocatalysts
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Microwave-assisted synthesis for enhanced reaction efficiency and reduced reaction times
Chemical Reactivity
N-(4-fluorophenyl)butanamide possesses several reactive sites that can participate in various chemical transformations, making it a versatile compound in organic chemistry.
Hydrolysis Reactions
The amide bond can undergo hydrolysis under acidic or basic conditions to yield butanoic acid and 4-fluoroaniline. This reaction typically requires catalysis by strong acids (e.g., HCl) or bases (e.g., NaOH) and often elevated temperatures.
The mechanism involves:
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Nucleophilic attack on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination to form the carboxylic acid and amine
Reduction Reactions
Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the amide group to form the corresponding amine derivative. This transformation is valuable in the synthesis of more complex nitrogen-containing compounds.
Other Notable Reactions
Drawing from the reactivity patterns of similar compounds, N-(4-fluorophenyl)butanamide may participate in:
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N-alkylation reactions at the amide nitrogen
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Acylation reactions to form imides
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Metal-catalyzed cross-coupling reactions involving the aromatic ring
Research Applications
Role in Organic Synthesis
N-(4-fluorophenyl)butanamide serves as a valuable building block in organic synthesis, particularly for:
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Construction of more complex fluorinated compounds
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Development of peptidomimetics and other amide-containing molecules
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Synthesis of pharmaceutical intermediates
Industrial Applications
Based on the properties of similar fluorinated amides, potential industrial applications include:
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Use as an intermediate in the synthesis of specialty chemicals
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Component in material science applications, particularly where controlled intermolecular interactions are important
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Potential applications in polymer chemistry, where fluorinated compounds can impart specific properties such as hydrophobicity and chemical resistance
Biological Activity
While specific biological activity data for N-(4-fluorophenyl)butanamide is limited in the available literature, insights can be drawn from structurally related compounds.
Anti-inflammatory Properties
Related compounds have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-1β and TNF-α. The mechanism likely involves modulation of inflammatory signaling pathways, possibly through interaction with specific receptors or enzymes involved in inflammation.
Structure-Activity Relationships
Table 2: Comparison of N-(4-fluorophenyl)butanamide with Related Compounds
Current Research Trends and Future Directions
Recent Research Developments
Current research involving fluorinated amides like N-(4-fluorophenyl)butanamide focuses on:
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Development of novel synthetic methodologies with improved efficiency and selectivity
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Investigation of structure-activity relationships to enhance biological activity
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Exploration of applications in materials science and drug development
Research Challenges
Current challenges in the research of N-(4-fluorophenyl)butanamide include:
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Limited comprehensive studies specifically focused on this compound
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Need for improved synthetic routes with higher yields and lower environmental impact
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Further investigation of structure-activity relationships to optimize biological activities
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